N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
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Overview
Description
N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a chemical compound with the following properties:
Chemical Formula: CHNO
CAS Number: 612047-95-7
Molecular Weight: 401.513 g/mol
Preparation Methods
Industrial Production Methods: Information on large-scale industrial production methods for this compound is scarce due to its rarity and specialized nature.
Chemical Reactions Analysis
Reactivity: N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide likely undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Specific reagents and conditions for these reactions remain elusive. Researchers would need to explore experimental conditions tailored to their specific goals.
Major Products: The major products formed during these reactions would depend on the reaction type and conditions. Further studies are necessary to elucidate these details.
Scientific Research Applications
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological systems.
- Medicine : Exploring its pharmacological properties.
- Industry : Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are limited, this compound’s uniqueness lies in its specific structure. Similar compounds may include related hydrazides or carbazole derivatives.
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C25H27N3O2/c1-30-24-15-7-2-9-19(24)10-8-17-26-27-25(29)16-18-28-22-13-5-3-11-20(22)21-12-4-6-14-23(21)28/h2-3,5,7-11,13,15,17H,4,6,12,14,16,18H2,1H3,(H,27,29)/b10-8+,26-17+ |
InChI Key |
BUXIIFYALSQLHN-INVZISBRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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